molecular formula C7H9NO2S B195637 Methyl 3-amino-4-methylthiophene-2-carboxylate CAS No. 85006-31-1

Methyl 3-amino-4-methylthiophene-2-carboxylate

Cat. No. B195637
CAS RN: 85006-31-1
M. Wt: 171.22 g/mol
InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N
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Patent
US08895729B2

Procedure details

Methyl 3-amino-4-methylthiophene-2-carboxylate IX (100 g, 0.584 mol) and acetic acid (750 mL, 13.1 mol) were stirred for 5 min to obtain a clear solution. A solution of potassium cyanate (56.8 g, 0.70 mol) in water (120 mL) was slowly added over 20 min, and the mixture was stirred for 1.5 h. Additional potassium cyanate (56.8 g, 0.70 mol) in water (120 mL) was slowly added over 20 min and the mixture was stirred for 2 h. Water (600 mL) was added and the mixture was cooled to 10° C. and stirred for 2 h. The solid was collected by filtration and washed with cold water (250 mL). The solid was then stirred for 12 h in a solution of sodium hydroxide (79.4 g, 1.99 mol) in water (1.4 L). The pH was adjusted to 6-7 by slow addition of aqueous concentrated hydrochloric acid solution (35 wt %, 110 mL) and was then stirred for 5 min. The resulting solid was collected by filtration, washed with water (2×250 mL) and dried under reduced pressure at 50° C. for 24 h to afford 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione VIII as an off-white solid (89.6 g, 84% yield). 1H NMR (500 MHz, DMSO-d6) δ 7.68 (s, 1H), 2.20 (s, 3H); LCMS (ESI pos) m/z [M+H] 183.
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
56.8 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
56.8 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
79.4 g
Type
reactant
Reaction Step Five
Name
Quantity
1.4 L
Type
solvent
Reaction Step Five
Quantity
110 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10]C)=O.C(O)(=O)C.[O-:16][C:17]#[N:18].[K+].[OH-].[Na+].Cl>O>[CH3:7][C:6]1[C:2]2[NH:1][C:17](=[O:16])[NH:18][C:8](=[O:10])[C:3]=2[S:4][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(SC=C1C)C(=O)OC
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
potassium cyanate
Quantity
56.8 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Four
Name
potassium cyanate
Quantity
56.8 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
79.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.4 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
110 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water (250 mL)
STIRRING
Type
STIRRING
Details
was then stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×250 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=CSC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.